2-Ethoxy-3-methoxybenzaldehyde

Description

The exact mass of the compound 2-Ethoxy-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethoxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPUNCUVRGJYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216917 | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66799-97-1 | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66799-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066799971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66799-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8L5E3XPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethoxy-3-methoxybenzaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2-Ethoxy-3-methoxybenzaldehyde. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of specific experimental data for this particular isomer in published literature, this guide also includes comparative data from closely related isomers where noted and proposes plausible experimental protocols based on established chemical principles.

Core Chemical Identity and Structure

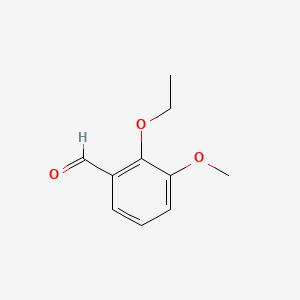

2-Ethoxy-3-methoxybenzaldehyde is an aromatic aldehyde characterized by an ethoxy and a methoxy group at the 2- and 3-positions of the benzene ring, respectively.

Chemical Structure Diagram

Caption: Chemical structure of 2-Ethoxy-3-methoxybenzaldehyde.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-Ethoxy-3-methoxybenzaldehyde | N/A |

| CAS Number | 66799-97-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| InChI Key | DMPUNCUVRGJYGL-UHFFFAOYSA-N | [2] |

| SMILES | CCOC1=C(C=CC=C1OC)C=O | N/A |

| Synonyms | Benzaldehyde, 2-ethoxy-3-methoxy- | [1] |

Physicochemical Properties

Specific experimental data for the physical properties of 2-Ethoxy-3-methoxybenzaldehyde are not widely reported. The following table summarizes available data for this compound and provides data for a common, structurally related isomer, 4-ethoxy-3-methoxybenzaldehyde (Ethylvanillin), for comparative purposes.

Table 2: Physical and Chemical Properties

| Property | 2-Ethoxy-3-methoxybenzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde (for comparison) | Reference |

| Physical State | Not specified | Solid, Fine Crystalline Powder | [3][4] |

| Appearance | Not specified | Yellow | [4] |

| Melting Point | Not specified | 60-65 °C | [5] |

| Boiling Point | Not specified | 167-168 °C (at 13 torr); 288-289 °C (at 760 mmHg) | [3][6] |

| LogP (octanol/water) | 1.83 (Predicted) | 1.63 (Experimental) | [2][3] |

| Solubility | Not specified | 1.16 mg/mL in water at 25 °C | [3] |

Spectroscopic Data

Detailed spectroscopic analyses are essential for structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for 2-Ethoxy-3-methoxybenzaldehyde. Key vibrational modes are expected to include:

-

~2980 cm⁻¹: C-H stretching (aliphatic)

-

~2870, ~2770 cm⁻¹: C-H stretching (aldehyde)

-

~1680 cm⁻¹: C=O stretching (aromatic aldehyde)

-

~1600, ~1480 cm⁻¹: C=C stretching (aromatic)

-

~1250 cm⁻¹: C-O stretching (aryl ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a monoisotopic mass of 180.07864 Da.[7] The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of the aldehyde proton, the ethoxy group, and other characteristic fragments.

Experimental Protocols

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde is not available in the cited literature. However, a plausible and common method for its synthesis would be the Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This method is analogous to the synthesis of its isomers.[8][9]

Proposed Reaction: Ethylation of 2-hydroxy-3-methoxybenzaldehyde.

Reagents and Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

An ethylating agent (e.g., iodoethane or diethyl sulfate)

-

A base (e.g., potassium carbonate or sodium hydroxide)

-

A suitable solvent (e.g., acetone, DMF, or ethanol)

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Methodology:

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add the base (e.g., K₂CO₃) to the solution.

-

Add the ethylating agent dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Ethoxy-3-methoxybenzaldehyde.

Caption: Plausible Williamson ether synthesis for 2-Ethoxy-3-methoxybenzaldehyde.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of 2-Ethoxy-3-methoxybenzaldehyde.[1] This method is suitable for purity assessment and quantification.

Table 3: HPLC Method Parameters

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1 | [1] |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [1] |

| Detector | UV-Vis (wavelength not specified) | N/A |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1] | N/A |

Caption: General workflow for the HPLC analysis of 2-Ethoxy-3-methoxybenzaldehyde.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Ethoxy-3-methoxybenzaldehyde was not identified. Therefore, it should be handled with the standard precautions for aromatic aldehydes. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[10][11][12][13]

General Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Conclusion

2-Ethoxy-3-methoxybenzaldehyde is a valuable chemical intermediate. While specific, experimentally-derived data for some of its physicochemical properties are sparse in the public domain, its identity is well-defined. The analytical and synthetic protocols outlined in this guide, based on available data and established chemical principles for related isomers, provide a solid foundation for researchers working with this compound. As with any chemical, it should be handled with appropriate safety precautions as outlined in this guide.

References

- 1. 2-Ethoxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-3-methoxybenzaldehyde CAS#: 120-25-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzaldehyde, with the CAS number 66799-97-1, is an aromatic aldehyde that holds potential as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its molecular structure, featuring ethoxy and methoxy substitutions on the benzaldehyde scaffold, imparts specific physical and chemical characteristics that are crucial for its application in research and development. This technical guide provides a comprehensive overview of the core physical properties of 2-Ethoxy-3-methoxybenzaldehyde, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

The physical properties of 2-Ethoxy-3-methoxybenzaldehyde are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions and formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 140 °C at 15 mm Hg | |

| Density | 1.11 g/mL | |

| Melting Point | Not available | [2] |

| Solubility | Soluble in organic solvents, limited in water | [3] |

| Refractive Index | n20/D 1.536 | |

| Flash Point | > 230 °F (> 110 °C) | |

| LogP | 1.83 | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 2-Ethoxy-3-methoxybenzaldehyde are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 2-Ethoxy-3-methoxybenzaldehyde is crystalline and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle to obtain a fine powder.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This protocol describes the micro-boiling point determination using a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Add a small amount (0.5-1 mL) of 2-Ethoxy-3-methoxybenzaldehyde to a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with 2-Ethoxy-3-methoxybenzaldehyde, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C) and allow it to equilibrate.

-

Carefully wipe off any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer and record its mass (m2).

-

The mass of the liquid is m = m2 - m1.

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane)

Procedure (Qualitative):

-

Place a small, accurately weighed amount (e.g., 10 mg) of 2-Ethoxy-3-methoxybenzaldehyde into separate test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixtures using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solutions for the presence of undissolved solid.

-

Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid remains).

Procedure (Quantitative):

-

Prepare a saturated solution of 2-Ethoxy-3-methoxybenzaldehyde in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Synthesis Workflow

The synthesis of 2-Ethoxy-3-methoxybenzaldehyde can be achieved via the Williamson ether synthesis, starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and an ethylating agent such as ethyl iodide or diethyl sulfate. The general workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of 2-Ethoxy-3-methoxybenzaldehyde. However, related benzaldehyde derivatives are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties.[4][5] For instance, some benzaldehydes have been shown to modulate inflammatory responses through pathways such as the MAPK signaling pathway.[6] Further research is required to elucidate the specific biological profile of 2-Ethoxy-3-methoxybenzaldehyde.

Conclusion

This technical guide provides essential data on the physical properties of 2-Ethoxy-3-methoxybenzaldehyde, along with standardized protocols for their experimental determination. The included synthesis workflow offers a logical pathway for its preparation in a laboratory setting. While specific biological data for this compound is scarce, the information provided on its chemical relatives suggests potential areas for future investigation. This document serves as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

References

- 1. 2-Ethoxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]

- 2. 2-Ethoxy-3-methoxybenzaldehyde Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. CAS 66799-97-1: 2-Ethoxy-3-methoxybenzaldehyde [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and purity assessment.

Compound Information

| Compound Name | 2-Ethoxy-3-methoxybenzaldehyde |

| CAS Number | 66799-97-1[1][2][3][] |

| Molecular Formula | C₁₀H₁₂O₃[1][5] |

| Molecular Weight | 180.20 g/mol [1][5] |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethoxy-3-methoxybenzaldehyde. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Doublet of doublets | 1H | Aromatic H |

| ~7.1 | Triplet | 1H | Aromatic H |

| ~6.9 | Doublet of doublets | 1H | Aromatic H |

| ~4.1 | Quartet | 2H | Ethoxy (-OCH₂CH₃) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~1.4 | Triplet | 3H | Ethoxy (-OCH₂CH₃) |

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) [ppm] | Assignment |

| ~191 | Aldehyde (C=O) |

| ~158 | Aromatic C-O (Ethoxy) |

| ~153 | Aromatic C-O (Methoxy) |

| ~127 | Aromatic C-CHO |

| ~125 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~65 | Ethoxy (-OCH₂) |

| ~56 | Methoxy (-OCH₃) |

| ~15 | Ethoxy (-CH₃) |

Infrared (IR) Spectroscopy

FTIR (Predicted, ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980-2900 | Medium-Strong | C-H stretch (aliphatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1040 | Medium | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Electron Ionization (EI-MS, Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CHO]⁺ |

| 136 | Medium | [M - CHO - CH₃]⁺ |

| 123 | Medium | [M - C₂H₅O]⁺ |

| 108 | Medium | [M - C₂H₅O - CH₃]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Ethoxy-3-methoxybenzaldehyde (approximately 5-15 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a 300 or 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as 2-Ethoxy-3-methoxybenzaldehyde, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds like 2-Ethoxy-3-methoxybenzaldehyde. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum displays the relative abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like 2-Ethoxy-3-methoxybenzaldehyde.

References

- 1. 2-Ethoxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]

- 2. 2-Ethoxy-3-methoxybenzaldehyde, 5 g, CAS No. 66799-97-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. 66799-97-1|2-Ethoxy-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Solubility Profile of 2-Ethoxy-3-methoxybenzaldehyde: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxy-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a generalized workflow to assist in experimental design.

Introduction

2-Ethoxy-3-methoxybenzaldehyde is an organic compound whose solubility is critical for its application in various synthetic processes, including reaction kinetics, purification, and formulation. Understanding its behavior in different solvent systems is paramount for optimizing process parameters and ensuring reproducibility. Like many aldehydes, its solubility is governed by the polarity of the carbonyl group, the presence of ether functionalities, and the overall molecular structure.[1][2] While aldehydes and ketones with short carbon chains can be miscible with water, this solubility decreases as the length of the carbon chain increases.[1][3] Generally, aldehydes are soluble in organic solvents.[1]

Solubility Data

Precise quantitative solubility data for 2-ethoxy-3-methoxybenzaldehyde is not extensively available in published literature. However, by examining data from structurally similar compounds, a reliable solubility profile can be inferred. The following table summarizes the available qualitative and quantitative solubility data for 2-ethoxy-3-methoxybenzaldehyde and its close analogs.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| 2-Ethoxy-3-methoxybenzaldehyde | Various Organic Solvents | Ambient | Expected to be Soluble | Qualitative (Inferred) | General chemical principles |

| 2-Hydroxy-3-methoxybenzaldehyde | Methanol | Ambient | ~100 mg/mL (1g in 10 mL) | Quantitative | [4] |

| Alcohol | Ambient | Soluble | Qualitative | [4] | |

| Dioxane | Ambient | ~100 mg/mL (1g in 10 mL) | Quantitative | [4] | |

| Water | Ambient | Insoluble | Qualitative | [4] | |

| Chloroform, Dichloromethane | Ambient | Soluble | Qualitative | [5] | |

| Ethyl Acetate, DMSO, Acetone | Ambient | Soluble | Qualitative | [5] | |

| 4-Ethoxy-3-methoxybenzaldehyde | Water | 25 | 1.16 mg/mL | Quantitative | [6] |

| Organic Solvents | Ambient | Soluble | Qualitative | General chemical principles | |

| Water | Ambient | Slightly Soluble | Qualitative | [7] | |

| 2-Methoxybenzaldehyde | Water | Ambient | Soluble | Qualitative | |

| Propylene Glycol | Ambient | Soluble | Qualitative | [8] | |

| Ethanol | Ambient | Soluble | Qualitative | [8] | |

| 3-Ethoxy-4-methoxybenzaldehyde | Methanol | Ambient | Soluble | Qualitative | [9] |

| Organic Solvents | Ambient | Excellent Solubility | Qualitative | [10] |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like 2-ethoxy-3-methoxybenzaldehyde, both qualitatively and quantitatively.

Qualitative Solubility Testing

This series of tests provides a rapid assessment of a compound's solubility in different media and can indicate the presence of acidic or basic functional groups.[11][12][13][14]

Materials:

-

Test tubes

-

Vortex mixer

-

2-Ethoxy-3-methoxybenzaldehyde

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Organic solvents of interest (e.g., ethanol, ethyl acetate, acetone)

Procedure:

-

Add approximately 20-30 mg of 2-ethoxy-3-methoxybenzaldehyde to a clean, dry test tube.

-

Add 1 mL of the chosen solvent (e.g., water, 5% HCl) in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution for the dissolution of the solid. A compound is generally considered "soluble" if it completely dissolves at a concentration of approximately 3% (30 mg/mL).[14]

-

If the compound does not dissolve at room temperature, gently warm the test tube in a water bath to observe any temperature-dependent solubility.[14]

-

Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Shake-Flask Method with HPLC Analysis)

This method provides precise, quantitative solubility values and is a standard technique in the pharmaceutical industry.

Materials:

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Chosen solvent system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-ethoxy-3-methoxybenzaldehyde to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particulates.

-

-

Analysis:

-

Prepare a series of standard solutions of 2-ethoxy-3-methoxybenzaldehyde of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample solution by HPLC.

-

Using the calibration curve, determine the concentration of 2-ethoxy-3-methoxybenzaldehyde in the diluted sample and, by accounting for the dilution factor, calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethoxy-3-methoxybenzaldehyde CAS#: 120-25-2 [m.chemicalbook.com]

- 8. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

2-Ethoxy-3-methoxybenzaldehyde: A Versatile Synthon for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality flanked by ethoxy and methoxy groups, provides a scaffold ripe for elaboration into a diverse array of complex molecular architectures. The electron-donating nature of the alkoxy groups influences the reactivity of both the aromatic ring and the aldehyde, making it a key building block for pharmaceuticals, agrochemicals, and specialty materials. This guide details the synthesis, properties, and key synthetic applications of 2-ethoxy-3-methoxybenzaldehyde, providing researchers with the necessary data and protocols to leverage its full potential.

Synthesis and Properties

While not as commonly available as its isomers, 2-ethoxy-3-methoxybenzaldehyde can be reliably synthesized from its corresponding phenol, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), via a standard Williamson ether synthesis. This reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Reaction Setup : To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation : Add ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : After cooling to room temperature, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification : Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield 2-ethoxy-3-methoxybenzaldehyde.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-ethoxy-3-methoxybenzaldehyde are crucial for its characterization and use in subsequent reactions.

| Property | Value |

| CAS Number | 66799-97-1[1] |

| EINECS Number | 266-483-7[1] |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | (Predicted) Pale yellow oil or low-melting solid |

| Boiling Point | (Predicted) ~280-290 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.0, 155.0, 150.0, 128.0, 125.0, 118.0, 115.0, 64.5, 56.0, 15.0 |

| IR (KBr, cm⁻¹) | ~2980, 2870, 1685 (C=O stretch), 1580, 1470, 1260, 1140 |

Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Experimental verification is recommended.

Core Synthetic Applications

The aldehyde group is the primary site of reactivity, allowing for a wide range of transformations. The following sections detail key reactions using 2-ethoxy-3-methoxybenzaldehyde as a starting material.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide.[2] Non-stabilized ylides typically favor the formation of (Z)-alkenes.[2][3]

Caption: General mechanism of the Wittig Reaction.

-

Ylide Generation : In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.

-

Reaction : Dissolve 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Completion : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quenching and Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.[4]

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |

| 2-Ethoxy-3-methoxybenzaldehyde | Benzyltriphenyl-phosphonium chloride | n-BuLi | THF | 1-(2-Ethoxy-3-methoxyphenyl)-2-phenylethene | 75-90% |

| 2-Ethoxy-3-methoxybenzaldehyde | Methyltriphenyl-phosphonium bromide | n-BuLi | THF | 2-Ethoxy-3-methoxy-styrene | 80-95% |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variant of the aldol condensation where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[5][6] This reaction is fundamental for creating scaffolds found in many biologically active compounds.[5]

References

The Rising Potential of 2-Ethoxy-3-methoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is an emerging scaffold of interest in the field of medicinal chemistry. While direct research on this specific molecule has been limited, its structural similarity to other biologically active benzaldehyde derivatives suggests significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of 2-Ethoxy-3-methoxybenzaldehyde, focusing on its synthesis, prospective biological activities, and its role as a key intermediate in drug discovery. This document details synthetic protocols, potential biological evaluation methods, and relevant signaling pathways, offering a foundational resource for researchers looking to explore the therapeutic promise of this compound and its derivatives.

Introduction

Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The specific nature and position of substituents on the benzaldehyde ring play a crucial role in modulating the biological efficacy and mechanism of action of these compounds. 2-Ethoxy-3-methoxybenzaldehyde, with its unique substitution pattern, presents a compelling starting point for the design of novel drug candidates. The presence of both an ethoxy and a methoxy group can influence the molecule's lipophilicity, electronic properties, and steric hindrance, all of which are critical determinants of biological activity and pharmacokinetic profiles. This guide will explore the potential of this molecule, drawing comparisons with structurally related and well-studied analogs to highlight its promise in medicinal chemistry.

Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

The most plausible and efficient method for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent.

General Reaction Scheme

Caption: General scheme for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15-20 minutes. Slowly add ethyl bromide or ethyl iodide (1.2 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and maintain stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-Ethoxy-3-methoxybenzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar benzaldehyde derivatives, 2-Ethoxy-3-methoxybenzaldehyde is a promising scaffold for the development of various therapeutic agents.

Antimicrobial Agents

Substituted benzaldehydes and their Schiff base derivatives are known to possess significant antimicrobial properties.[1] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity.

Schiff bases can be readily synthesized by the condensation reaction of 2-Ethoxy-3-methoxybenzaldehyde with various primary amines.

Caption: Synthesis of Schiff bases from 2-Ethoxy-3-methoxybenzaldehyde.

While specific data for 2-Ethoxy-3-methoxybenzaldehyde derivatives is not yet available, we can extrapolate potential activity based on related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from other benzaldehydes against common pathogens.

| Schiff Base Derivative of: | Test Organism | MIC (µg/mL) | Reference |

| Benzaldehyde | Escherichia coli | 62.5 | [2] |

| Benzaldehyde | Staphylococcus aureus | 62.5 | [2] |

| Anisaldehyde | Escherichia coli | 250 | [2] |

| Anisaldehyde | Staphylococcus aureus | 62.5 | [2] |

| 2-Hydroxy-4-methoxybenzaldehyde | Escherichia coli | 80-300 | [3] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80-300 | [3] |

Table 1: Antimicrobial activity of Schiff bases derived from various benzaldehydes.

Materials:

-

Test compound (2-Ethoxy-3-methoxybenzaldehyde derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

Numerous studies have highlighted the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

The anticancer potential of 2-Ethoxy-3-methoxybenzaldehyde can be inferred from studies on related benzyloxybenzaldehyde derivatives. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some of these compounds against the HL-60 human leukemia cell line.

| Compound | IC₅₀ (µM) on HL-60 cells | Reference |

| 2-(Benzyloxy)benzaldehyde | 1-10 | [4] |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 1-10 | [4] |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | 1-10 | [4] |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | < 1-10 (most potent) | [4] |

Table 2: Anticancer activity of benzyloxybenzaldehyde derivatives.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound (2-Ethoxy-3-methoxybenzaldehyde derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzaldehyde derivatives are often attributed to their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some benzaldehyde derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Benzaldehyde has been reported to inhibit this pathway.[6]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

2-Ethoxy-3-methoxybenzaldehyde represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on related benzaldehyde derivatives, it is plausible that this compound and its derivatives will exhibit a range of valuable biological activities, particularly as antimicrobial and anticancer agents. The synthetic accessibility of 2-Ethoxy-3-methoxybenzaldehyde and its derivatives, coupled with the potential for diverse pharmacological effects, makes it an attractive target for further investigation.

Future research should focus on the synthesis of a library of 2-Ethoxy-3-methoxybenzaldehyde derivatives, including Schiff bases and other heterocyclic compounds, and their systematic evaluation for antimicrobial and anticancer activities. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines [mdpi.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Ethoxy-3-methoxybenzaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-ethoxy-3-methoxybenzaldehyde and its derivatives. Due to the limited direct experimental data on the title compound, this document synthesizes findings from structurally analogous benzaldehyde derivatives to project its potential pharmacological profile. This guide covers key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by quantitative data from related compounds. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

Benzaldehyde and its derivatives represent a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The strategic substitution on the benzene ring can profoundly influence their biological efficacy, leading to a wide spectrum of activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The compound 2-ethoxy-3-methoxybenzaldehyde, while not extensively studied, possesses structural motifs—an ethoxy and a methoxy group on the benzaldehyde core—that suggest a potential for significant biological activity. This guide aims to provide an in-depth technical resource by summarizing the known biological activities of closely related analogs, thereby offering a predictive framework for the therapeutic potential of 2-ethoxy-3-methoxybenzaldehyde derivatives.

Quantitative Biological Activity Data of Structurally Related Benzaldehyde Derivatives

The following table summarizes the quantitative biological activity data for various benzaldehyde derivatives that are structurally related to 2-ethoxy-3-methoxybenzaldehyde. This data provides a comparative basis for predicting the potential efficacy of novel derivatives.

| Compound/Derivative | Biological Activity | Assay/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Benzyloxybenzaldehyde Derivatives | ||||

| 4-((3-Methoxybenzyl)oxy)-3-methoxybenzaldehyde (ABMM-15) | ALDH1A3 Inhibition | Enzyme Assay | IC₅₀: 0.23 µM | [1][2][3] |

| 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ALDH1A3 Inhibition | Enzyme Assay | IC₅₀: 1.29 µM | [1][2][3] |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Anticancer | HL-60 cells | Significant activity at 1-10 µM | [4] |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | Anticancer | HL-60 cells | Significant activity at 1-10 µM | [4] |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | Anticancer | HL-60 cells | Significant activity at 1-10 µM | [4] |

| Hydroxy-methoxybenzaldehyde Derivatives | ||||

| 2,4-Dihydroxybenzaldehyde (DHD) | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | IC₅₀: 2.4 µ g/egg | [5] |

| Prenylated Benzaldehyde Derivatives | ||||

| Furo[2,3-h]chromen-2-yl)phenylmethanone derivative (Compound 1) | Antimicrobial | E. coli | MIC: 1.95 µg/mL | [6] |

| S. mutans | MIC: 1.95 µg/mL | [6] | ||

| S. aureus | MIC: 3.9 µg/mL | [6] | ||

| Antibiofilm | S. aureus & E. coli | MBIC: 7.81 µg/mL | [6] | |

| S. mutans & C. albicans | MBIC: 15.63 µg/mL | [6] | ||

| Dimethoxybenzohydrazide Derivatives | ||||

| N'-(4-nitrobenzylidene)-3,4-dimethoxybenzohydrazide (4h) | Antimicrobial | S. typhi | MIC: 12.07 µM | [7] |

| S. aureus | MIC: 5.88 µM | [7] | ||

| N'-(4-(dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide (4g) | Antimicrobial | E. faecalis | MIC: 18.95 µM | [7] |

| General Benzaldehyde | ||||

| Benzaldehyde | Antimicrobial | S. aureus | MIC: ≥1024 µg/mL | [8] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activities of benzaldehyde derivatives.

Anticancer Activity

3.1.1. MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., A549, H1299, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with DMSO-containing medium.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[9]

Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a specific turbidity, typically corresponding to a concentration of 10⁵-10⁶ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][7]

Anti-inflammatory Activity

3.3.1. Nitric Oxide (NO) Production Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC₅₀ value is then determined.[10][11]

Signaling Pathways and Mechanisms of Action

The biological activities of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκB.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [bradscholars.brad.ac.uk]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami [mdpi.com]

- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethoxy-3-methoxybenzaldehyde as a building block for heterocyclic compounds

An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzaldehyde as a Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core structure of a vast majority of approved drugs and biologically active molecules.[1][2][3] Their diverse structures and ability to interact with biological targets make them indispensable in drug discovery.[1] A key strategy in synthesizing novel heterocyclic entities is the use of versatile and functionalized building blocks. 2-Ethoxy-3-methoxybenzaldehyde, a derivative of o-vanillin, is one such precursor. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the ethoxy and methoxy groups on the aromatic ring modulate the electronic properties and lipophilicity of the final products, influencing their pharmacokinetic and pharmacodynamic profiles.

This technical guide details the utility of 2-Ethoxy-3-methoxybenzaldehyde as a starting material for the synthesis of various biologically relevant heterocyclic compounds. It provides an overview of key synthetic transformations, detailed experimental protocols, and quantitative data for the synthesis of chalcones, pyrimidines, quinolines, and other important heterocyclic systems.

Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

The most common and efficient method for preparing 2-Ethoxy-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent.[4]

General Reaction Scheme

-

Starting Material: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Reagents: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and an ethylating agent like ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br).[4]

-

Solvent: A polar aprotic solvent, typically dimethylformamide (DMF) or acetonitrile.[4]

Example Experimental Protocol: Williamson Ether Synthesis[4]

-

Reaction Setup: To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of o-vanillin).

-

Ethylating Agent Addition: Stir the suspension at room temperature for 15 minutes, then add ethyl iodide (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 2-Ethoxy-3-methoxybenzaldehyde.

Synthesis of Heterocyclic Scaffolds

The aldehyde group of 2-Ethoxy-3-methoxybenzaldehyde is the primary site for transformations leading to heterocyclic systems. Condensation reactions with active methylene compounds or C-H acids are the most prevalent strategies.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in flavonoid biosynthesis and are precursors for numerous heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines.[5][6][7] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[6]

The reaction involves the condensation of 2-Ethoxy-3-methoxybenzaldehyde with a substituted acetophenone in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[8]

-

Dissolve the desired acetophenone (1.0 eq) and 2-Ethoxy-3-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of KOH (e.g., 40%) dropwise to the stirred mixture at a low temperature (e.g., 10°C).

-

Continue stirring for several hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Table 1: Representative Yields for Claisen-Schmidt Chalcone Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ (conc.) | ~85% | [7] |

| 4'-Nitroacetophenone | 4-Hydroxy-3-methoxybenzaldehyde | HCl (conc.) | ~90% | [5] |

| General Acetophenone | General Benzaldehyde | KOH | 60-95% | [8] |

| 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ (conc.) | >90% |[7] |

Note: Yields are representative for the reaction type and may vary based on specific substrates and conditions.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals.[9][10] A common route to their synthesis involves the cyclocondensation of chalcones with N-C-N building blocks like urea, thiourea, or guanidine.[9]

The α,β-unsaturated ketone moiety of the chalcone derived from 2-Ethoxy-3-methoxybenzaldehyde undergoes a Michael addition followed by intramolecular cyclization and dehydration with the binucleophile.

-

Reflux a mixture of the 2-Ethoxy-3-methoxy-substituted chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in isopropanol.

-

Add a base, such as sodium hydroxide or silver oxide, to the reaction mixture.

-

Monitor the reaction by TLC. After completion (typically several hours), cool the mixture.

-

Pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

A related and powerful synthesis involves the condensation of a precursor thiazolopyrimidine with 2-hydroxy-3-methoxybenzaldehyde, which proceeds in excellent yields (95-98%) in ethanol with pyrrolidine as a base.[11] This method can be directly adapted for 2-Ethoxy-3-methoxybenzaldehyde.

Table 2: Characterization Data for a Representative Thiazolo[3,2-a]pyrimidine Derivative [11]

| Compound | Formula | M.P. (°C) | Yield (%) | Key ¹H NMR Signals (δ, ppm) | MS (ESI) m/z [M+H]⁺ |

|---|

| Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C₂₄H₂₂N₃O₆S | 206-208 | 95 | 3.75 (s, 3H, OCH₃), 5.95 (s, 1H, CH), 7.82 (s, 1H, CH=Ar) | 492.12 (found) |

Note: Data is for the analogous 2-hydroxy-3-methoxybenzylidene derivative.

Synthesis of Quinoline Derivatives

Quinolines are another privileged heterocyclic scaffold with broad applications, including antimalarial and anticancer agents.[12][13] The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic method for their synthesis.[14]

2-Ethoxy-3-methoxybenzaldehyde can be transformed into a 2-amino derivative, which can then react with an enolizable ketone (e.g., cyclohexanone) under acid or base catalysis to yield a polysubstituted quinoline. Alternatively, multicomponent reactions provide a more direct route.

-

To a reaction vessel, add the aniline derivative (e.g., 3,5-dimethoxyaniline, 1.0 eq), 2-Ethoxy-3-methoxybenzaldehyde (1.1 eq), an allylamine (e.g., triallylamine, 1.5 eq), and a ruthenium catalyst (e.g., (PCy₃)₂(CO)RuHCl, 2 mol%).

-

Add a suitable solvent like toluene.

-

Heat the mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 110°C) for 24 hours.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the residue by column chromatography on silica gel to isolate the 2,3-disubstituted quinoline product.

Visualization of Synthetic Pathways

Diagrams created using Graphviz illustrate the logical workflows and reaction pathways for synthesizing heterocyclic compounds from 2-Ethoxy-3-methoxybenzaldehyde.

Caption: Synthetic workflow from 2-Ethoxy-3-methoxybenzaldehyde.

Caption: Pathway for pyrimidine synthesis via a chalcone intermediate.

Biological Significance

The heterocyclic compounds derived from substituted benzaldehydes exhibit a wide array of biological activities. Thiazolo[3,2-a]pyrimidines, for instance, have been investigated as acetylcholinesterase (AChE) inhibitors, positive allosteric modulators for NMDA receptors, and agents with antileishmanial, antibacterial, and antitumor properties.[11] Specifically, a derivative of 2-hydroxy-3-methoxybenzaldehyde demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells with low cytotoxicity against normal liver cells.[15] Quinolines are well-established pharmacophores with applications as antimalarial, antibacterial, and anticancer drugs.[2] The functionalization provided by the 2-ethoxy-3-methoxy moiety can be exploited to fine-tune the biological activity and selectivity of these heterocyclic cores.

Conclusion

2-Ethoxy-3-methoxybenzaldehyde is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Through well-established reactions such as Claisen-Schmidt and Knoevenagel condensations, as well as modern multicomponent strategies, it provides efficient access to chalcones, pyrimidines, quinolines, and other scaffolds of significant interest to medicinal chemists and drug development professionals. The strategic placement of its ether functionalities offers opportunities for modulating the physicochemical properties of the final molecules, making it an attractive starting point for the design and development of new therapeutic agents. This guide provides the foundational protocols and data necessary for researchers to explore the rich chemistry of this precursor.

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. jetir.org [jetir.org]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bu.edu.eg [bu.edu.eg]

- 10. growingscience.com [growingscience.com]

- 11. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jptcp.com [jptcp.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]